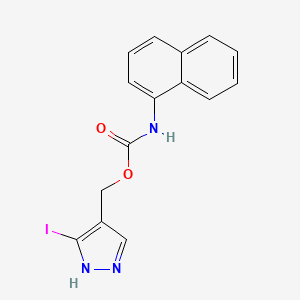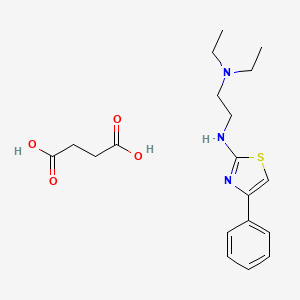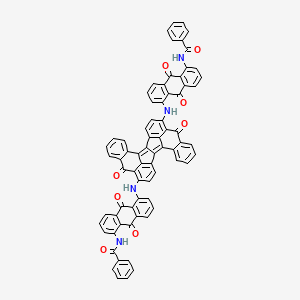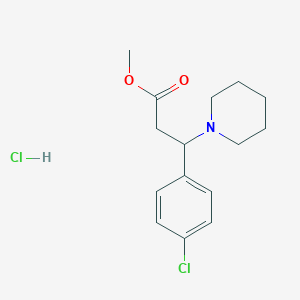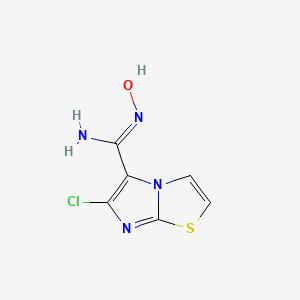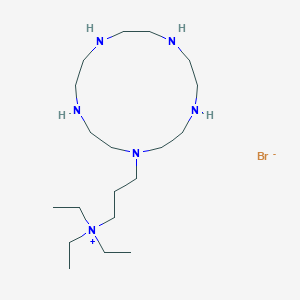
R6DD3Era9E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R6DD3Era9E is a chemical compound with the molecular formula C19H45N6.Br. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R6DD3Era9E involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
R6DD3Era9E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
R6DD3Era9E has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of R6DD3Era9E involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
R6DD3Era9E can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
NTP-15-5: Shares a similar molecular structure and is used in similar applications.
Other brominated organic compounds: These compounds have similar reactivity and are used in related fields .
This compound stands out due to its unique combination of properties, making it particularly useful in specific scientific and industrial applications.
Propiedades
Número CAS |
272118-30-6 |
|---|---|
Fórmula molecular |
C19H45BrN6 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
triethyl-[3-(1,4,7,10,13-pentazacyclopentadec-1-yl)propyl]azanium;bromide |
InChI |
InChI=1S/C19H45N6.BrH/c1-4-25(5-2,6-3)19-7-16-24-17-14-22-12-10-20-8-9-21-11-13-23-15-18-24;/h20-23H,4-19H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PYICWIQFPTYBFZ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCCN1CCNCCNCCNCCNCC1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


